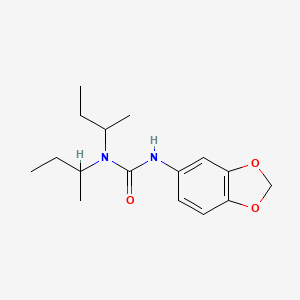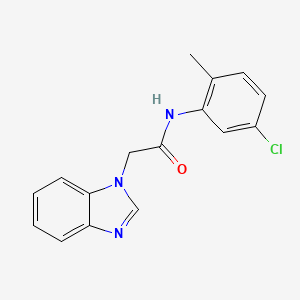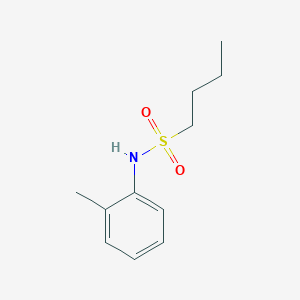![molecular formula C22H25N3O2 B5441749 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5441749.png)
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It is a chemical compound that has been extensively studied in scientific research for its potential use in treating various diseases.
作用机制
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide selectively binds to the histamine H4 receptor, which is expressed on various immune cells, such as eosinophils, mast cells, and T cells. By blocking the histamine H4 receptor, 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide inhibits the activation and migration of these immune cells, which leads to the anti-inflammatory, anti-allergic, and anti-pruritic effects of the compound.
Biochemical and Physiological Effects:
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines, such as IL-6, IL-8, and TNF-α, from immune cells. It also inhibits the activation of eosinophils and mast cells, which are involved in allergic reactions. In addition, 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been shown to reduce itching and scratching behavior in animal models of pruritus.
实验室实验的优点和局限性
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has several advantages for lab experiments. It is a selective antagonist of the histamine H4 receptor, which makes it a useful tool for studying the role of the histamine H4 receptor in various diseases. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some assays. In addition, it has poor stability in acidic conditions, which limits its use in some experiments.
未来方向
There are several future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide. One direction is to further investigate its potential use in treating inflammatory diseases, such as asthma, atopic dermatitis, and psoriasis. Another direction is to investigate its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cells. In addition, future studies could focus on improving the pharmacokinetic properties of 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide, such as its solubility and stability, to make it more suitable for in vivo studies.
合成方法
The synthesis method of 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide involves several steps. The first step is the reaction of 4-(1H-pyrazol-1-yl)benzylamine with 4-chlorobenzoyl chloride in the presence of a base to form the intermediate 4-(1H-pyrazol-1-yl)benzyl 4-chlorobenzoate. The second step is the reaction of the intermediate with 4-(3-hydroxy-3-methylbutyl)amine in the presence of a base to form the final product 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been extensively studied in scientific research for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-allergic, and anti-pruritic effects. It has also been studied for its potential use in treating asthma, atopic dermatitis, psoriasis, and other inflammatory diseases. In addition, 4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(4-pyrazol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,27)13-12-17-4-8-19(9-5-17)21(26)23-16-18-6-10-20(11-7-18)25-15-3-14-24-25/h3-11,14-15,27H,12-13,16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHPBMDKCTVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5441675.png)

![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)
![2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5441695.png)
![1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5441700.png)
![(4-{[methyl(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5441703.png)
![3-benzyl-1-methyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5441716.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5441734.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5441738.png)
![3-(2-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441746.png)
![4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol](/img/structure/B5441752.png)
![1-ethyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5441757.png)
